N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopentanamine N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopentanamine 2-(Cyclopentylaminomethyl)phenylboronic acid, pinacol ester

Brand Name: Vulcanchem
CAS No.: 1256360-57-2
VCID: VC0111135
InChI: InChI=1S/C18H28BNO2/c1-17(2)18(3,4)22-19(21-17)16-12-8-5-9-14(16)13-20-15-10-6-7-11-15/h5,8-9,12,15,20H,6-7,10-11,13H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC3CCCC3
Molecular Formula: C18H28BNO2
Molecular Weight: 301.237

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopentanamine

CAS No.: 1256360-57-2

Cat. No.: VC0111135

Molecular Formula: C18H28BNO2

Molecular Weight: 301.237

* For research use only. Not for human or veterinary use.

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopentanamine - 1256360-57-2

Specification

Description 2-(Cyclopentylaminomethyl)phenylboronic acid, pinacol ester

CAS No. 1256360-57-2
Molecular Formula C18H28BNO2
Molecular Weight 301.237
IUPAC Name N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine
Standard InChI InChI=1S/C18H28BNO2/c1-17(2)18(3,4)22-19(21-17)16-12-8-5-9-14(16)13-20-15-10-6-7-11-15/h5,8-9,12,15,20H,6-7,10-11,13H2,1-4H3
Standard InChI Key UBTFPDKYHSIGED-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC3CCCC3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator